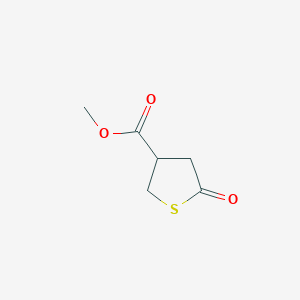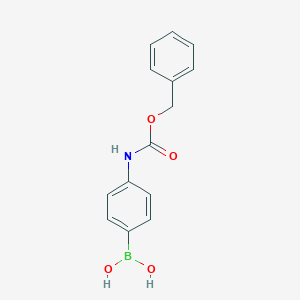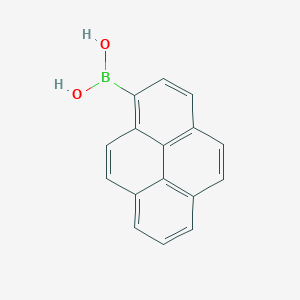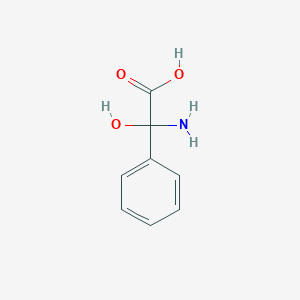
Amino(hydroxy)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(hydroxy)phenylacetic acid, commonly known as AHPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. AHPPA is a derivative of phenylalanine, an essential amino acid that is found in many proteins and is important for the synthesis of neurotransmitters.
Mécanisme D'action
The mechanism of action of AHPPA is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. AHPPA has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Effets Biochimiques Et Physiologiques
AHPPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AHPPA can protect cells from oxidative damage and reduce inflammation. Animal studies have also shown that AHPPA can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AHPPA has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of AHPPA is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on AHPPA. One area of interest is in the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another area of research is in the study of its effects on cognitive function and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of AHPPA and its potential applications in various scientific fields.
Méthodes De Synthèse
AHPPA can be synthesized through a multistep process that involves the reaction of phenylalanine with various reagents. One common method involves the use of nitrous acid, which converts the amino group of phenylalanine into a hydroxyl group. The resulting compound is then reacted with acetic anhydride to form AHPPA.
Applications De Recherche Scientifique
AHPPA has been extensively studied for its potential applications in various scientific fields. One area of research is in the development of new drugs and therapies. AHPPA has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
Numéro CAS |
188891-48-7 |
|---|---|
Nom du produit |
Amino(hydroxy)phenylacetic acid |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
Clé InChI |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Synonymes |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



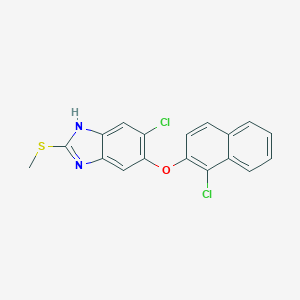
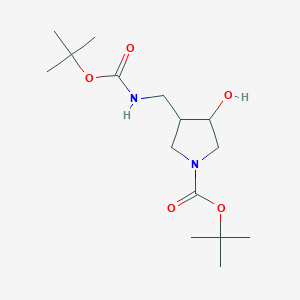
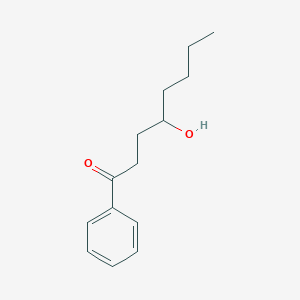
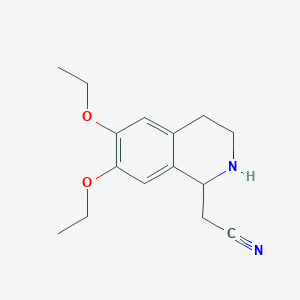
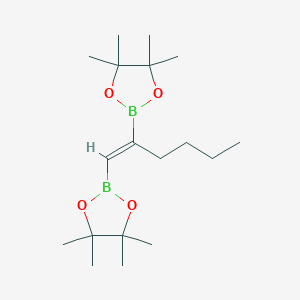

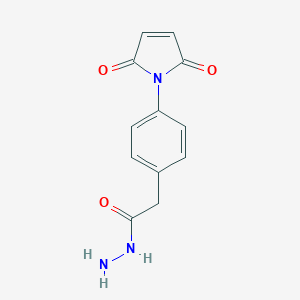
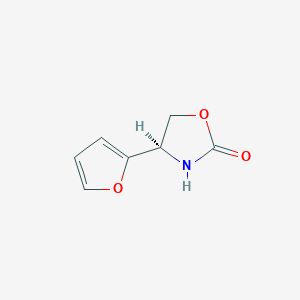
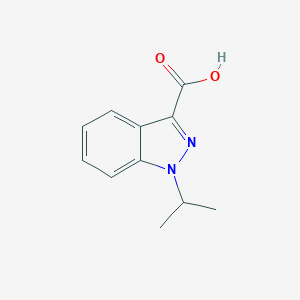
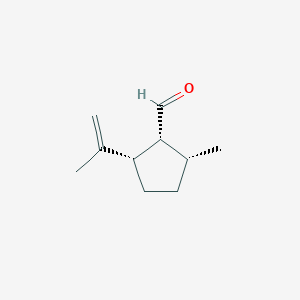
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
